1-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile
Description
1-(6-Chloropyridin-2-yl)cyclopropane-1-carbonitrile is a cyclopropane carbonitrile derivative featuring a 6-chloropyridin-2-yl substituent. This compound belongs to a class of strained-ring systems widely studied for their unique reactivity and applications in medicinal chemistry and materials science. The cyclopropane ring introduces significant steric and electronic effects, while the nitrile group enhances polarity and serves as a versatile functional group for further derivatization. Evidence indicates that this compound has been catalogued but is currently discontinued in commercial supplies .
Properties
CAS No. |
916176-88-0 |
|---|---|
Molecular Formula |
C9H7ClN2 |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation Reaction: The cyclopropane ring can be introduced through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.
Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Chloropyridine Attachment: The chloropyridine moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable chloropyridine derivative.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(6-Chloropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(6-Chloropyridin-2-yl)cyclopropane-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
Table 2: Reactivity and Functional Group Analysis
Biological Activity
1-(6-Chloropyridin-2-yl)cyclopropane-1-carbonitrile is a compound of interest in pharmaceutical research due to its potential biological activity. This article reviews its biological properties, mechanism of action, and relevant case studies, supported by data tables and findings from diverse sources.
- Molecular Formula : C10H8ClN
- CAS Number : 916176-88-0
- Structure : The compound features a cyclopropane ring substituted with a chloropyridine moiety and a nitrile group, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized to modulate enzyme activities and influence signaling pathways related to inflammation and pain management.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes linked to inflammatory processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.
| Enzyme Target | IC50 Value (nM) | Effect |
|---|---|---|
| COX-1 | 31 | Inhibition |
| COX-2 | 12 | Inhibition |
| Fatty Acid Amide Hydrolase (FAAH) | 420 | Moderate Inhibition |
These findings suggest that the compound may possess anti-inflammatory properties, making it a candidate for further therapeutic exploration in conditions like arthritis or other inflammatory diseases .
Case Study 1: Anti-inflammatory Effects
A study explored the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered at varying doses, revealing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Case Study 2: Pain Management
In another investigation, the analgesic properties were assessed using acetic acid-induced visceral pain models in mice. The results indicated that the compound significantly reduced pain responses, suggesting its potential utility as an analgesic agent without the gastrointestinal side effects commonly associated with traditional NSAIDs.
Pharmacological Profile
The pharmacological profile of this compound indicates promising therapeutic potential. Its dual action as both an anti-inflammatory and analgesic agent highlights its versatility in treating various conditions.
Toxicology Studies
Toxicological evaluations have shown that the compound exhibits low toxicity at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects and establish safety profiles for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
